

# Spectroscopic Analysis of 2-Aminoquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminoquinoline

Cat. No.: B172215

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This guide provides an in-depth overview of the spectroscopic data for **2-Aminoquinoline**, a key heterocyclic amine used in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Aminoquinoline**. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectral data.

### 1.1. $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Aminoquinoline** provides information about the chemical environment of its protons.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.75	d	8.7
H-4	7.85	d	8.7
H-5	7.62	d	8.2
H-6	7.25	t	7.5
H-7	7.52	t	7.8
H-8	7.45	d	8.5
-NH <sub>2</sub>	5.2 (broad)	s	-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

### 1.2. <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the chemical shifts of the carbon atoms within **2-Aminoquinoline**.[\[1\]](#)

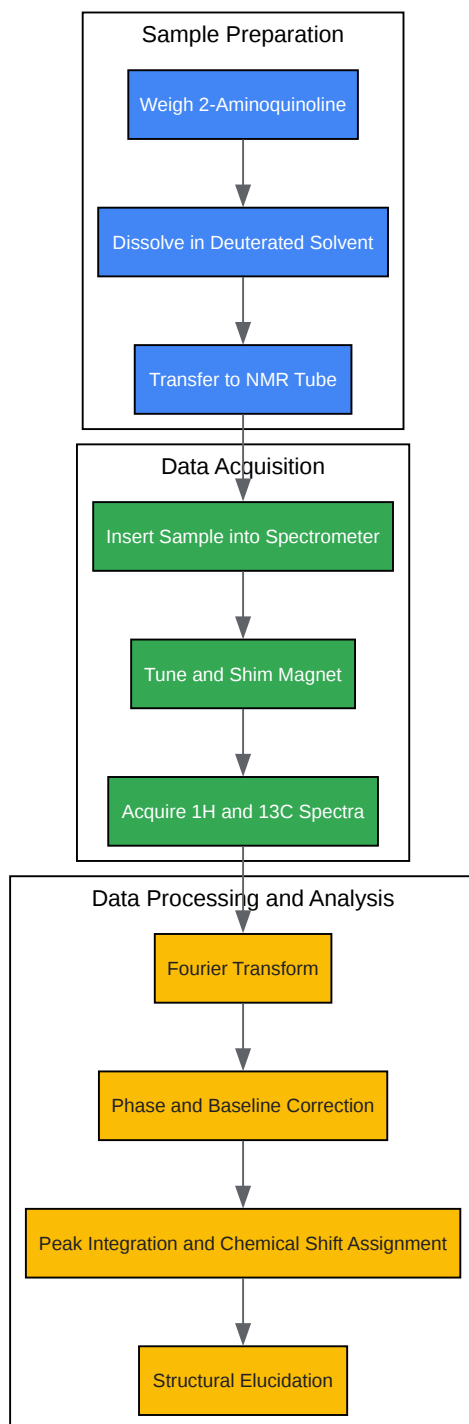
Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	157.8
C-3	109.5
C-4	138.5
C-4a	127.8
C-5	129.5
C-6	123.2
C-7	126.5
C-8	122.1
C-8a	148.2

### 1.3. Experimental Protocol for NMR Spectroscopy

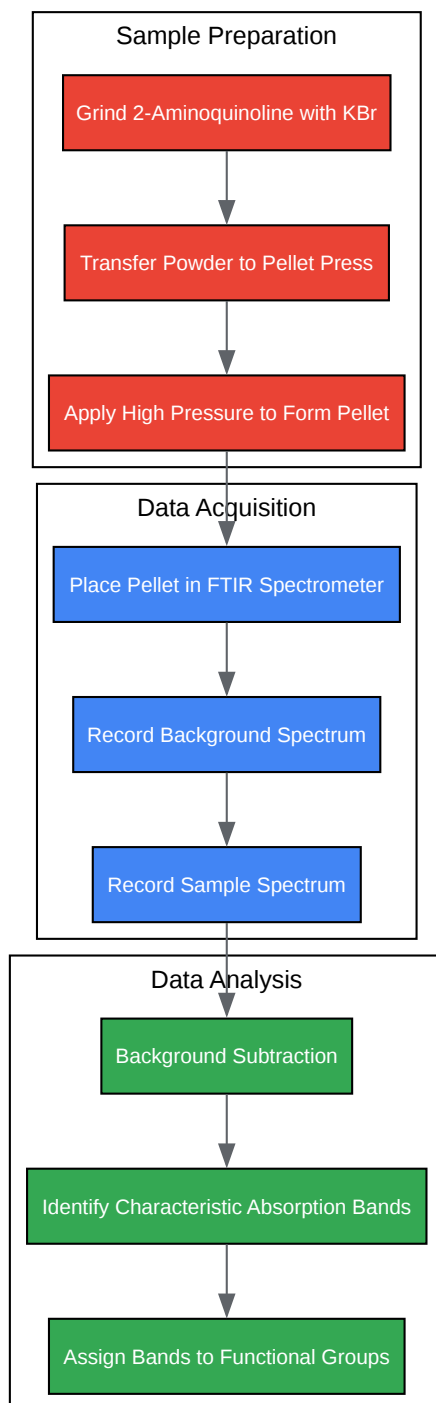
A standard protocol for obtaining NMR spectra of **2-Aminoquinoline** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Aminoquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE 300 MHz or 400 MHz instrument.<sup>[2]</sup>
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
  - Use a standard pulse program for proton NMR.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
  - Employ a proton-decoupled pulse sequence to simplify the spectrum.
  - Acquire a larger number of scans compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

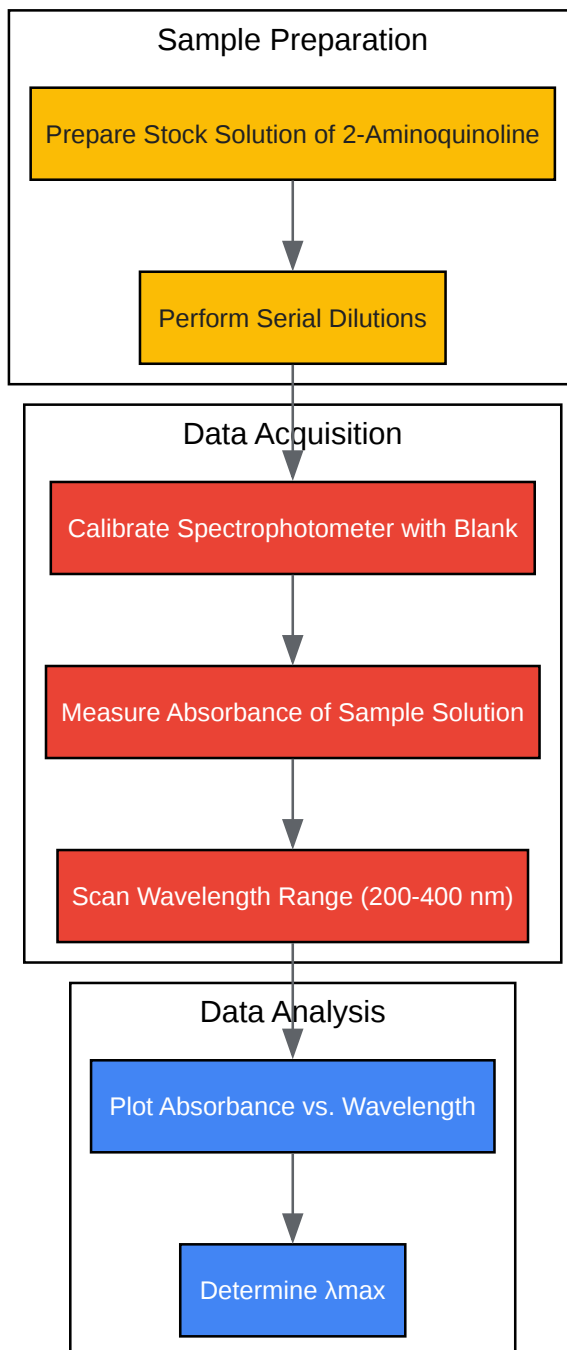
## Workflow for NMR Spectroscopic Analysis



## Workflow for IR Spectroscopic Analysis (KBr Method)



## Logical Flow for UV-Vis Spectroscopy

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## References

- 1. 2-Aminoquinoline | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub> | CID 11379 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 8-Aminoquinoline | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub> | CID 11359 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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